2,3-dihydroxybenzoate d'éthyle

Vue d'ensemble

Description

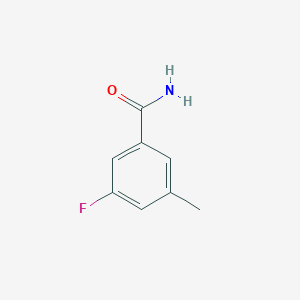

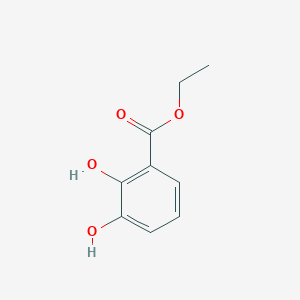

Ethyl 2,3-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is an ester derivative of 2,3-dihydroxybenzoic acid, also known as pyrocatechuic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring and an ethyl ester group. It is commonly used in various chemical and biological research applications due to its unique chemical properties.

Applications De Recherche Scientifique

Ethyl 2,3-dihydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antioxidant properties and its role in biological systems.

Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

Target of Action

Ethyl 2,3-dihydroxybenzoate primarily targets the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and Neutrophil gelatinase-associated lipocalin in humans . It also acts as a prolyl hydroxylase enzyme inhibitor . These targets play crucial roles in various biological processes, including ATP-dependent reactions and hypoxia response.

Mode of Action

The compound interacts with its targets by activating the carboxylate group of 2,3-dihydroxybenzoate (DHB) via ATP-dependent PPi exchange reactions, leading to the formation of the acyladenylate . As a prolyl hydroxylase inhibitor, it modulates adaptive responses to hypobaric hypoxia .

Biochemical Pathways

Ethyl 2,3-dihydroxybenzoate affects several biochemical pathways. It induces neurite outgrowth of PC12 cells via the IGF-1/PI3K/ERK signaling pathway . It also interferes with substrate translocation via a bacterial efflux pump . Furthermore, it is involved in the decarboxylation and carboxylation reactions .

Pharmacokinetics

The pharmacokinetic characteristics of Ethyl 2,3-dihydroxybenzoate include fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . These properties impact the compound’s bioavailability and determine its distribution and elimination in the body.

Result of Action

The compound has been shown to attenuate acute hypobaric hypoxia-mediated vascular leakage in the brain . It effectively scales down hypoxia-induced cerebral edema and downregulates brain NF-κB expression . It also curtails pro-inflammatory cytokines and cell adhesion molecules .

Action Environment

The action of Ethyl 2,3-dihydroxybenzoate can be influenced by environmental factors. For instance, the direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .

Analyse Biochimique

Biochemical Properties

Ethyl 2,3-dihydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as prolyl hydroxylase, which is involved in the regulation of hypoxia-inducible factors (HIFs). The interaction between ethyl 2,3-dihydroxybenzoate and prolyl hydroxylase leads to the inhibition of the enzyme, thereby stabilizing HIFs and promoting adaptive responses to hypoxia . Additionally, ethyl 2,3-dihydroxybenzoate has been shown to interact with metallothioneins, which are proteins involved in metal ion homeostasis and protection against oxidative stress .

Cellular Effects

Ethyl 2,3-dihydroxybenzoate exerts various effects on different types of cells and cellular processes. In primary astrocytes, this compound has been found to have a cytoprotective effect against oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . Furthermore, ethyl 2,3-dihydroxybenzoate influences cell signaling pathways by modulating the activity of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels . This compound also affects gene expression by upregulating the expression of genes involved in antioxidant defense and anti-inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of ethyl 2,3-dihydroxybenzoate involves its interaction with specific biomolecules and subsequent modulation of their activity. One of the key interactions is with prolyl hydroxylase, where ethyl 2,3-dihydroxybenzoate acts as an inhibitor, preventing the hydroxylation of hypoxia-inducible factors and thereby stabilizing them . This stabilization leads to the activation of various genes involved in adaptive responses to hypoxia. Additionally, ethyl 2,3-dihydroxybenzoate binds to metallothioneins, enhancing their antioxidant and anti-inflammatory properties . These interactions result in the modulation of cellular metabolism and gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2,3-dihydroxybenzoate have been observed to change over time. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Over time, ethyl 2,3-dihydroxybenzoate has been found to maintain its cytoprotective effects in primary astrocytes, with sustained upregulation of antioxidant enzymes and anti-inflammatory proteins . Long-term exposure to ethyl 2,3-dihydroxybenzoate in in vitro studies has demonstrated its ability to consistently modulate cellular responses to oxidative stress and hypoxia .

Dosage Effects in Animal Models

The effects of ethyl 2,3-dihydroxybenzoate vary with different dosages in animal models. In studies involving Sprague-Dawley rats, administration of ethyl 2,3-dihydroxybenzoate at a dosage of 75 mg/kg for three days resulted in significant attenuation of hypoxia-induced cerebral edema and inflammation . Higher doses of ethyl 2,3-dihydroxybenzoate have been associated with increased cytoprotective effects, while excessively high doses may lead to potential toxic effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Ethyl 2,3-dihydroxybenzoate is involved in various metabolic pathways, particularly those related to oxidative stress and hypoxia responses. This compound interacts with prolyl hydroxylase enzymes, which are key regulators of hypoxia-inducible factors . By inhibiting prolyl hydroxylase, ethyl 2,3-dihydroxybenzoate stabilizes hypoxia-inducible factors, leading to the activation of genes involved in antioxidant defense and metabolic adaptation to low oxygen levels . Additionally, ethyl 2,3-dihydroxybenzoate enhances the activity of metallothioneins, contributing to its overall metabolic effects .

Transport and Distribution

Within cells and tissues, ethyl 2,3-dihydroxybenzoate is transported and distributed through interactions with specific transporters and binding proteins. This compound is known to interact with transporters involved in the uptake and distribution of aromatic esters . The localization and accumulation of ethyl 2,3-dihydroxybenzoate within cells are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes and into specific cellular compartments .

Subcellular Localization

The subcellular localization of ethyl 2,3-dihydroxybenzoate is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules involved in oxidative stress responses and hypoxia adaptation . The targeting of ethyl 2,3-dihydroxybenzoate to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its movement within the cell . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dihydroxybenzoate can be synthesized through the esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion. The general reaction is as follows:

2,3-Dihydroxybenzoic acid+EthanolH2SO4Ethyl 2,3-dihydroxybenzoate+Water

Industrial Production Methods

In industrial settings, the production of ethyl 2,3-dihydroxybenzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Comparaison Avec Des Composés Similaires

Ethyl 2,3-dihydroxybenzoate can be compared with other similar compounds such as:

Ethyl 3,4-dihydroxybenzoate: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.

Ethyl 2,5-dihydroxybenzoate: Another isomer with hydroxyl groups at the 2 and 5 positions, used in different applications.

Ethyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.

Propriétés

IUPAC Name |

ethyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMQSXRCGOZYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381572 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-73-5 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.